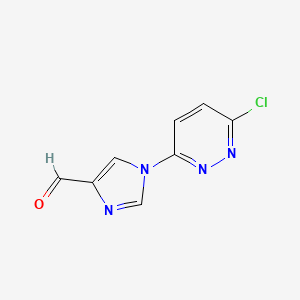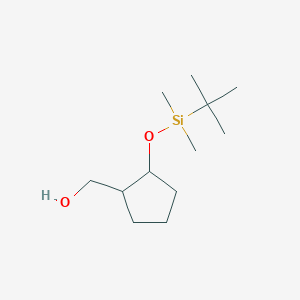
(2-((tert-Butyldimethylsilyl)oxy)cyclopentyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol is an organosilicon compound with the molecular formula C12H26O2Si. This compound is characterized by the presence of a cyclopentane ring substituted with a hydroxymethyl group and a tert-butyldimethylsilyloxy group. It is commonly used in organic synthesis and has applications in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The general synthetic route includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group of cyclopentanemethanol is protected by reacting it with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and purification processes are adapted for industrial-scale operations.
Análisis De Reacciones Químicas
Types of Reactions
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The tert-butyldimethylsilyl group is stable under a variety of conditions, making it an effective protecting group. The compound can be selectively deprotected under mild acidic or basic conditions, allowing for controlled release of the hydroxyl group.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethanol
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethylamine
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propane
Uniqueness
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to linear or branched analogs. This uniqueness makes it valuable in specific synthetic applications where the cyclopentane ring is required.
Propiedades
Fórmula molecular |
C12H26O2Si |
|---|---|
Peso molecular |
230.42 g/mol |
Nombre IUPAC |
[2-[tert-butyl(dimethyl)silyl]oxycyclopentyl]methanol |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(11)9-13/h10-11,13H,6-9H2,1-5H3 |
Clave InChI |
QRELYVHEPVDASS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



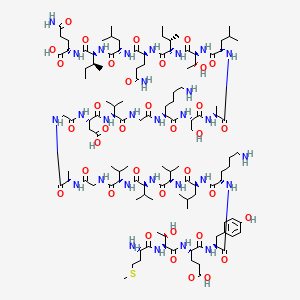
![Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13922388.png)
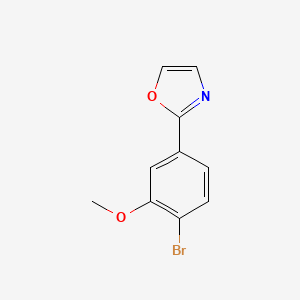
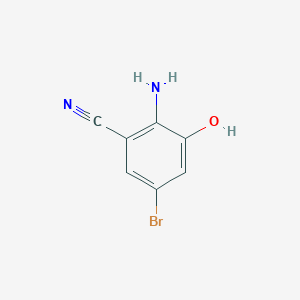
![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)
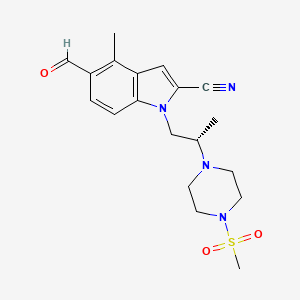

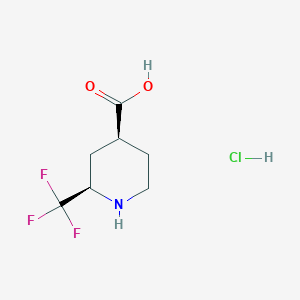

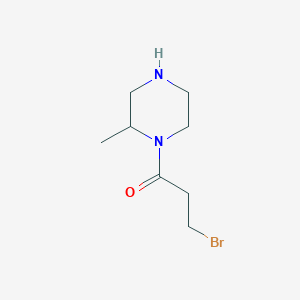

![1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-](/img/structure/B13922451.png)
